![molecular formula C9H10F2N2O2 B1485378 1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1854966-49-6](/img/structure/B1485378.png)
1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid
描述
1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound characterized by its cyclobutyl ring and pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or Deoxo-Fluor.
Attachment of the Pyrazole Moiety: The pyrazole ring can be constructed through a condensation reaction involving hydrazine and a β-diketone.
Carboxylation: The final carboxylic acid group is introduced using reagents like carbon monoxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄, CrO₃, or PCC; conditions: acidic or neutral medium.
Reduction: Reagents like LiAlH₄, NaBH₄; conditions: anhydrous ether, methanol.
Substitution: Reagents like Grignard reagents, organolithium compounds; conditions: inert atmosphere, low temperature.
Major Products Formed:
Esters and amides from oxidation.
Alcohols and amines from reduction.
Various substituted derivatives from nucleophilic substitution.
科学研究应用
Chemistry: The compound serves as a building block in organic synthesis, particularly in the development of fluorinated molecules.
Biology: It can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: Utilized in the production of advanced materials and fluorinated polymers.
作用机制
The mechanism by which 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system under study.
相似化合物的比较
1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-(3,3-Difluorocyclobutyl)ethanone
(3,3-Difluorocyclobutyl)methanol
Uniqueness: 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of fluorinated cyclobutyl and pyrazole groups, which can impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)1-6(2-9)4-13-5-7(3-12-13)8(14)15/h3,5-6H,1-2,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDBIPNCTRNUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)
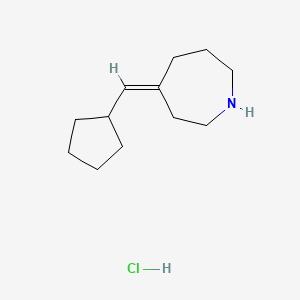
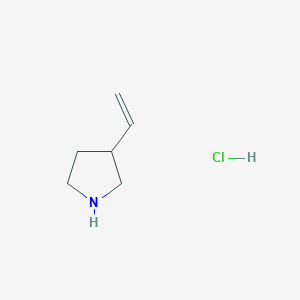
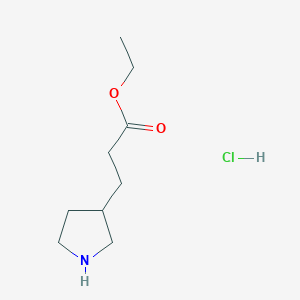
![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)
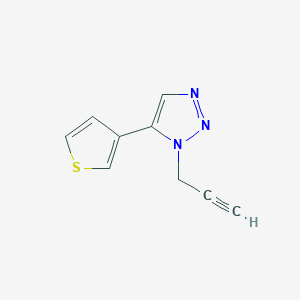

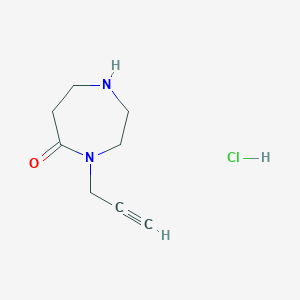
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
amino}propanenitrile](/img/structure/B1485316.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1485317.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
